

Application Notes & Protocols: Eserethol for Cell Culture

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Compound of Interest

Compound Name: *Eserethol*

Cat. No.: *B1353508*

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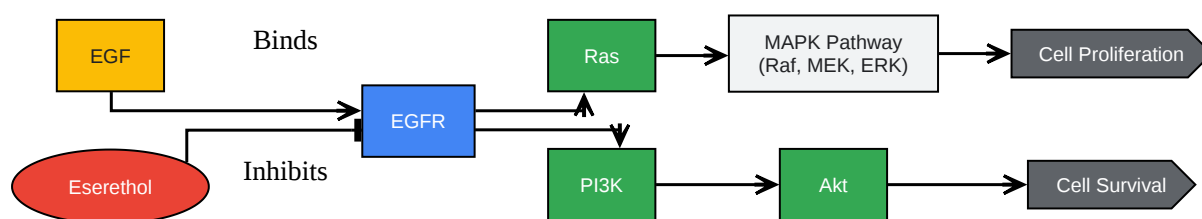
Audience: Researchers, scientists, and drug development professionals.

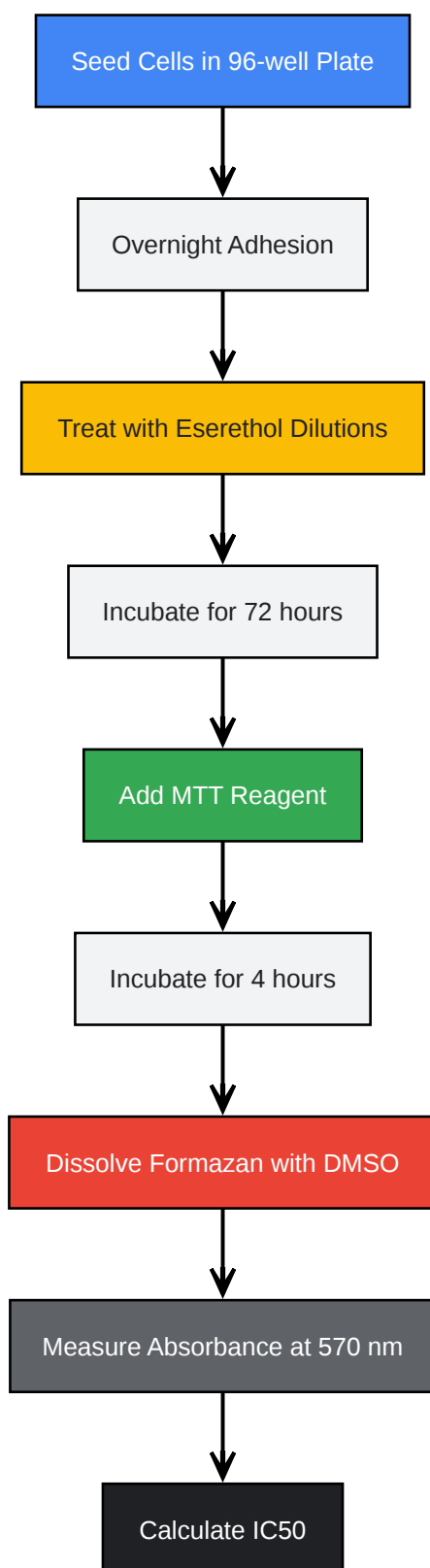
Introduction:

Eserethol is a novel, potent, and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of **Eserethol** in cancer cell lines overexpressing EGFR. The following sections include information on the cellular signaling pathways affected by **Eserethol**, protocols for cell viability and apoptosis assays, and representative data.

Mechanism of Action and Signaling Pathway

Eserethol exerts its anti-proliferative effects by inhibiting the autophosphorylation of EGFR upon binding of its ligands, such as Epidermal Growth Factor (EGF). This blockade prevents the activation of downstream signaling cascades, primarily the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation.^{[1][2]}





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References

- 1. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
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